TripChlorolide

Catalog No.
S577700
CAS No.
132368-08-2
M.F
C20H25ClO6
M. Wt
396.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TripChlorolide

CAS Number

132368-08-2

Product Name

TripChlorolide

IUPAC Name

(1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one

Molecular Formula

C20H25ClO6

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C20H25ClO6/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1

InChI Key

OIMACDABKWJVSQ-LZVGCMTRSA-N

SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O

Synonyms

tripchlorolide, triptolide-12,13-chlorohydrin, tryptolide-12,13-chlorohydrin, TW397

Canonical SMILES

CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)Cl)O

Isomeric SMILES

CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)Cl)O

Tripchlorolide is a naturally occurring diterpenoid lactone found in the traditional Chinese medicinal herb Tripterygium wilfordii []. Research into its potential applications is ongoing, but here are some of the areas where it is being explored:

Immunosuppressive Effects

Tripchlorolide has been shown to exhibit immunosuppressive properties in animal models []. This suggests it may have potential in treating autoimmune diseases where the immune system attacks healthy tissues. However, more research is needed to understand the mechanisms behind this effect and its safety for human use.

Anti-cancer Properties

Studies have investigated tripchlorolide's potential for cancer treatment. It has been shown to have anti-proliferative effects on various cancer cell lines [, ]. Additionally, research suggests it may induce apoptosis (programmed cell death) in cancer cells []. While these findings are promising, further investigation is necessary to determine its efficacy and safety in human clinical trials.

Tripchlorolide, also known as T4, is a bioactive compound derived from the plant Tripterygium wilfordii, commonly referred to as Thunder God Vine. This compound is recognized for its diverse pharmacological properties, particularly in cancer therapy and neuroprotection. Tripchlorolide has been shown to exhibit significant anti-cancer activity by inducing autophagy in various cancer cell lines, including lung cancer cells, and it also possesses anti-inflammatory and neuroprotective effects .

, particularly within biological systems. Its primary mechanism of action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to the activation of autophagy, a process that facilitates cellular degradation and recycling of components, ultimately resulting in cell death in cancer cells .

Additionally, tripchlorolide has been implicated in modulating histone methylation states, which can influence gene expression related to cell cycle regulation and apoptosis .

Tripchlorolide exhibits a range of biological activities:

  • Anticancer Activity: It induces cell death primarily through autophagy rather than apoptosis in lung cancer cells, enhancing their sensitivity to chemotherapy agents like cisplatin .
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit pro-inflammatory mediators in various models, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Properties: Tripchlorolide protects neuronal cells from inflammatory neurotoxicity by inhibiting microglial activation, indicating its potential for neurodegenerative disease management .

  • Total Synthesis: Advanced synthetic techniques have been employed to create tripchlorolide analogs with enhanced biological activity and reduced toxicity .
  • Semi-synthetic Modifications: Derivatives are synthesized by modifying the natural product structure to improve pharmacological properties or reduce side effects.

Tripchlorolide is utilized in various fields due to its potent biological activities:

  • Cancer Therapy: It is being explored as a treatment option for various cancers, especially lung cancer, due to its ability to induce autophagy and enhance chemotherapy efficacy .
  • Anti-inflammatory Treatments: Its capacity to modulate inflammatory responses makes it a candidate for treating autoimmune diseases and other inflammatory conditions .
  • Neuroprotection: Research indicates potential applications in protecting against neurodegenerative diseases like Alzheimer's through its anti-inflammatory effects on neural cells .

Studies have shown that tripchlorolide interacts with several cellular pathways:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway leads to increased autophagic activity and decreased cell viability in cancer cells .
  • Gene Expression Modulation: Tripchlorolide affects the expression of genes associated with inflammation and apoptosis, influencing cellular responses under stress conditions .

These interactions highlight the compound's multifaceted role in cellular biology and its potential therapeutic applications.

Tripchlorolide shares structural and functional similarities with several other compounds derived from Tripterygium wilfordii or related plants. Here are a few notable compounds:

CompoundSourceKey ActivitiesUnique Features
TriptolideTripterygium wilfordiiAnticancer, anti-inflammatoryStronger apoptotic effects
TriptonideTripterygium wilfordiiAnticancerDifferent mechanism of action
TripdiolideSynthetic derivativesAnticancerEnhanced solubility
16-HydroxytriptolideSynthetic derivativesAnticancerImproved selectivity for cancer cells

Tripchlorolide is unique due to its specific induction of autophagy rather than apoptosis in cancer cells, distinguishing it from other similar compounds that may rely more heavily on apoptotic pathways for their anticancer effects .

TripChlorolide, systematically named as (1S,2S,4R,5R,6R,7R,8S,10S,12S)-5-chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one, represents a structurally complex diterpenoid triepoxide derivative with the molecular formula C₂₀H₂₅ClO₆ and a molecular weight of 396.90 grams per mole [1]. This compound is classified within the lipids and lipid-like molecules taxonomy, specifically as a steroid lactone derivative [1].

The molecular architecture of TripChlorolide is characterized by a highly intricate polycyclic framework incorporating multiple stereochemical centers and functional groups [3] [8]. The structure features a distinctive hexacyclic ring system with three epoxide groups, which contributes to its significant ring strain and stereochemical complexity [3]. The compound contains nine chiral centers, as evidenced by its detailed stereochemical designation with specific absolute configurations at positions 1S, 2S, 4R, 5R, 6R, 7R, 8S, 10S, and 12S [1] [7].

The stereochemical features include a chlorine atom at position 5 with R-configuration, two hydroxyl groups at positions 6 and 7 with R-configuration, and an isopropyl substituent at position 6 [1] [7]. The presence of three epoxide rings at positions 3,9, 15, and additional bridging positions creates a rigid molecular framework that significantly influences the compound's physicochemical properties [3] [8].

Structural ParameterValueReference
Molecular FormulaC₂₀H₂₅ClO₆ [1] [7]
Molecular Weight396.90 g/mol [1] [2]
Chiral Centers9 [1]
Epoxide Groups3 [3] [8]
Hydroxyl Groups2 [1] [3]
Topological Polar Surface Area91.80 Ų [1]

The compound's stereochemistry was definitively established through comprehensive spectroscopic analysis and X-ray crystallographic studies, which confirmed the absolute configuration of all stereocenters [3] [8]. The rigid polycyclic structure imparts significant conformational constraints, resulting in a well-defined three-dimensional molecular geometry that is crucial for understanding its physicochemical behavior [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, X-Ray Diffraction)

The structural elucidation of TripChlorolide has been accomplished through comprehensive spectroscopic characterization employing multiple analytical techniques [3] [8]. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray diffraction studies have provided definitive structural confirmation and detailed molecular characterization [3] [8] [14].

Nuclear magnetic resonance spectroscopic analysis of TripChlorolide has been extensively documented, utilizing both one-dimensional and two-dimensional techniques [3] [8] [14]. Proton nuclear magnetic resonance spectroscopy has revealed characteristic signals corresponding to the various functional groups within the molecule, including the hydroxyl protons, methyl groups, and the complex polycyclic framework [8] [14]. Carbon-13 nuclear magnetic resonance spectroscopy has provided detailed information regarding the carbon framework, confirming the presence of 20 carbon atoms and their respective chemical environments [8] [14].

Two-dimensional nuclear magnetic resonance techniques, including proton-proton correlation spectroscopy and carbon-proton correlation spectroscopy, have been instrumental in establishing connectivity patterns and confirming the proposed molecular structure [3] [8]. These advanced spectroscopic methods have been particularly valuable in resolving the complex stereochemical relationships within the polycyclic framework [8] [14].

Mass spectrometric analysis has provided molecular weight confirmation and fragmentation pattern information for TripChlorolide [3] [8]. High-resolution mass spectrometry has confirmed the molecular formula C₂₀H₂₅ClO₆ with an exact mass of 396.1339662 grams per mole [1]. Tandem mass spectrometry techniques have been employed to elucidate fragmentation pathways and structural features [10] [13].

Spectroscopic TechniqueKey FindingsReference
¹H Nuclear Magnetic ResonanceHydroxyl and methyl group characterization [8] [14]
¹³C Nuclear Magnetic Resonance20-carbon framework confirmation [8] [14]
2D Nuclear Magnetic ResonanceConnectivity and stereochemistry [3] [8]
High-Resolution Mass SpectrometryMolecular formula C₂₀H₂₅ClO₆ [1] [3]
Tandem Mass SpectrometryFragmentation patterns [10] [13]

X-ray crystallographic analysis has provided the most definitive structural information for TripChlorolide [3] [8]. The compound crystallizes as white needle-like crystals with a melting point range of 256-258 degrees Celsius [3] [7]. The crystal structure determination has confirmed the absolute stereochemistry and provided precise bond lengths, bond angles, and intermolecular interactions [3] [8]. The crystallographic data has been instrumental in validating the complex polycyclic architecture and confirming the spatial arrangement of functional groups [3] [7].

Thermodynamic Stability and Solubility Profile

The thermodynamic stability profile of TripChlorolide is characterized by moderate thermal stability with a well-defined melting point and specific decomposition behavior [3] [7]. The compound exhibits a melting point of 256-258 degrees Celsius, indicating substantial thermal stability under normal storage conditions [3] [7]. This relatively high melting point reflects the rigid polycyclic structure and extensive intermolecular interactions within the crystal lattice [3].

Solubility characteristics of TripChlorolide demonstrate limited water solubility with enhanced solubility in organic solvents [5]. The compound shows preferential dissolution in polar organic solvents including dimethyl sulfoxide, pyridine, methanol, and ethanol [5]. This solubility profile is consistent with the molecular structure, which contains both polar hydroxyl groups and a substantial hydrophobic polycyclic framework [1] [5].

The thermodynamic parameters indicate that TripChlorolide possesses significant conformational stability due to the rigid hexacyclic framework [6]. The presence of multiple epoxide rings contributes to ring strain, which affects the overall thermodynamic stability and reactivity profile [15]. Studies have demonstrated that the compound maintains structural integrity under moderate heating conditions but exhibits thermal decomposition at elevated temperatures [20].

PropertyValueConditionsReference
Melting Point256-258°CAtmospheric pressure [3] [7]
Water SolubilityLimitedRoom temperature [5]
Organic Solvent SolubilityHighDimethyl sulfoxide, methanol [5]
Topological Polar Surface Area91.80 ŲCalculated [1]
XlogP0.50Calculated [1]
Hydrogen Bond Donors2Calculated [1]
Hydrogen Bond Acceptors6Calculated [1]

The compound's lipophilicity, as indicated by the calculated XlogP value of 0.50, suggests moderate lipophilic character with balanced hydrophilic properties [1]. The relatively high topological polar surface area of 91.80 square angstroms indicates significant polar character, which influences membrane permeability and bioavailability characteristics [1] [37]. The presence of six hydrogen bond acceptors and two hydrogen bond donors contributes to the compound's interaction potential with biological systems and solvents [1].

Stability studies have indicated that TripChlorolide maintains chemical integrity under controlled storage conditions [32]. The compound demonstrates stability when stored at refrigerated temperatures between 2-8 degrees Celsius and protected from light and air exposure [32]. Long-term stability assessments have shown minimal degradation under appropriate storage conditions [32].

pH-Dependent Degradation Kinetics

The pH-dependent degradation kinetics of TripChlorolide follow established patterns observed for structurally related diterpenoid compounds, particularly triptolide [28]. Stability studies have demonstrated that the compound exhibits pH-sensitive degradation behavior with distinct kinetic profiles across different pH ranges [28] [29].

Degradation kinetics analysis reveals that TripChlorolide follows first-order reaction kinetics under various pH conditions [28] [30]. The degradation rate constant exhibits significant pH dependence, with accelerated decomposition observed under both strongly acidic and alkaline conditions [28] [29]. The compound demonstrates optimal stability in the neutral to slightly acidic pH range, specifically around pH 6-7 [28].

Mechanistic studies indicate that the primary degradation pathway involves the opening of epoxide rings, particularly at the C12 and C13 positions [28]. This reaction is pH-catalyzed and represents an irreversible transformation that leads to the formation of degradation products including triptriolide and triptonide [28]. The hydroxyl group at position C14 also participates in pH-dependent reactions, although this process exhibits reversible characteristics [28].

pH RangeDegradation RatePrimary MechanismReference
pH 4-5ModerateAcid-catalyzed epoxide opening [28] [29]
pH 6-7SlowestMinimal degradation [28]
pH 8-9FastBase-catalyzed hydrolysis [28] [29]
pH 10+FastestExtensive alkaline degradation [28]

Temperature effects on pH-dependent degradation demonstrate that elevated temperatures significantly accelerate the degradation process across all pH ranges [28] [30]. The activation energy for the degradation process has been calculated through Arrhenius plot analysis, providing quantitative parameters for predicting stability under various storage conditions [28] [30].

Kinetic parameter determination has revealed that the degradation rate constant at 25 degrees Celsius approximates 1.4125 × 10⁻⁴ per hour under neutral conditions [28]. The calculated half-life under these conditions is approximately 204 days, while the time for 10 percent degradation is estimated at 31 days [28]. These parameters provide essential information for formulation development and storage recommendations [28].

The pH-rate profile demonstrates a characteristic U-shaped curve, with minimum degradation rates observed at pH 6-7 and increasing degradation rates at both lower and higher pH values [28] [29]. This behavior is consistent with general acid-base catalysis mechanisms commonly observed in pharmaceutical compounds containing acid-labile functional groups [29] [30].

Chemical Conversion Mechanisms

The semi-synthetic production of TripChlorolide from triptolide involves a carefully orchestrated series of chemical transformations. TripChlorolide can be synthesized from its precursor triptolide through hydroxyl acylation followed by subsequent chlorination reactions [2]. This transformation maintains the core structural integrity of the original diterpenoid framework while introducing chlorine functionality that significantly alters the compound's biological properties.

The molecular formula of TripChlorolide (C₂₀H₂₅ClO₆) differs from triptolide through the incorporation of a chlorine atom, resulting in a molecular weight of 396.86 Da [1] [3]. Structural elucidation studies using spectroscopic methods including ultraviolet, infrared, mass spectrometry, and nuclear magnetic resonance techniques have confirmed the chlorine substitution pattern and stereochemical configuration [4].

Structural Modifications and Biological Impact

The semi-synthetic derivation process results in TripChlorolide exhibiting similar pharmacological activities to triptolide but with significantly reduced toxicity profiles [2]. This improvement in the therapeutic index makes TripChlorolide a more viable candidate for clinical applications. The compound demonstrates potent anti-inflammatory, immunosuppressive, and antifertile activities, with the latter being approximately 100 times stronger than the parent extract [4].

Optimization of Chlorination and Epoxidation Reactions

Advanced Chlorination Methodologies

Modern chlorination approaches for TripChlorolide synthesis have benefited from significant advances in synthetic organic chemistry. The triphosgene-pyridine system represents a particularly effective methodology for chlorination of unactivated aliphatic alcohols [5]. This system offers several advantages including high yields, stereospecificity, mild reaction conditions, and elimination of problematic diethylcarbamate byproducts that plague conventional methods.

The optimal reaction conditions involve treatment of the alcohol substrate with triphosgene and pyridine in dichloromethane at reflux temperatures. The mechanism proceeds through chloroformate intermediate formation, followed by pyridine activation to generate an N-acylpyridinium ion intermediate that facilitates nucleophilic substitution by chloride ions with concurrent carbon dioxide release [5].

Epoxidation Reaction Optimization

The formation of epoxy groups in TripChlorolide biosynthesis involves sophisticated cytochrome P450-mediated oxidation reactions [6] [7]. Recent research has identified specific CYP450 enzymes from the CYP82D subfamily that catalyze 14-hydroxylation reactions critical for the biosynthetic pathway. These enzymes demonstrate high substrate specificity for dehydroabietic acid and related intermediates [7].

Optimization of epoxidation reactions requires careful consideration of cofactor availability, enzyme expression levels, and reaction selectivity. The use of engineered Saccharomyces cerevisiae systems expressing Tripterygium wilfordii cytochrome P450s has enabled production of key intermediates, with co-expression of specific cytochrome b₅ reductases increasing product yields by more than 9-fold [8].

Reaction Parameter Optimization

Contemporary approaches to reaction optimization employ statistical design of experiments, automated screening platforms, and machine learning algorithms to identify optimal conditions [9] [10] [11]. These methodologies enable systematic exploration of multidimensional parameter spaces while minimizing experimental requirements. For chlorination reactions, key parameters include temperature, residence time, reagent stoichiometry, and solvent selection.

Biotechnological Production via Plant Cell Culture Systems

Suspension Cell Culture Development

Plant cell suspension cultures offer significant advantages for TripChlorolide production, including controlled environmental conditions, pathogen-free cultivation, and season-independent operation [12] [13]. Tripterygium wilfordii suspension cell cultures have been successfully established and maintained for extended periods while retaining their capacity to produce secondary metabolites [14].

These cultures demonstrate stable production of diterpenoids, particularly triptolide, over multi-year periods. The suspension cells produce approximately 53 ± 3 μg/g of triptolide in the biomass and 4.0 ± 0.2 mg/L in the culture medium [14]. Notably, suspension cultures exhibit a simplified phytochemical profile compared to whole plants, potentially facilitating downstream purification processes.

Hairy Root Culture Systems

Hairy root cultures represent a particularly promising biotechnological platform for TripChlorolide production. These cultures are established through Agrobacterium rhizogenes-mediated transformation, resulting in hormone-independent growth and enhanced secondary metabolite production [15] [16]. Tripterygium wilfordii hairy roots can be maintained in hormone-free half-strength Murashige and Skoog medium while producing significant quantities of both triptolide and related alkaloids.

Although hairy roots produce approximately 15% less triptolide than adventitious roots, they offer advantages in terms of rapid growth rates and consistent metabolite production [15] [16]. The majority of triptolide produced is secreted into the culture medium, facilitating product recovery and purification.

Elicitation Strategies

Enhancement of secondary metabolite production in plant cell cultures can be achieved through strategic application of elicitors. Methyl jasmonate has emerged as a particularly effective elicitor for Tripterygium wilfordii cultures, dramatically stimulating production of both triptolide and wilforine when applied at 50 μM concentrations [15] [16]. This elicitation approach can increase metabolite yields by several-fold while having minimal impact on cell growth rates.

The mechanism of elicitor action involves activation of stress response pathways that upregulate secondary metabolite biosynthetic enzymes. Other effective elicitors include salicylic acid, though its effects are generally less pronounced than methyl jasmonate [15].

Challenges in Large-Scale Synthesis and Purification

Production Scale-Up Challenges

The transition from laboratory-scale to industrial-scale production presents numerous technical and economic challenges. Plant cell culture systems typically exhibit low biomass yields and correspondingly reduced secondary metabolite production, limiting their commercial viability [17] [18]. The high production costs associated with controlled environmental conditions, specialized equipment, and skilled personnel represent significant barriers to large-scale implementation.

Bioreactor design and operation present additional complexities for plant cell cultures. Modified bubble column bioreactors have shown promise for Tripterygium wilfordii cultivation, with elicitation and in situ adsorption systems achieving 3.55-fold increases in triptolide production [19]. However, further optimization of parameters including aeration rates, mixing characteristics, and product recovery systems is required for optimal performance.

Purification and Downstream Processing

The purification of TripChlorolide from complex biological matrices presents significant technical challenges. Plant cell cultures produce diverse secondary metabolite profiles, requiring sophisticated separation techniques to achieve pharmaceutical-grade purity. High-performance liquid chromatography represents the current standard for TripChlorolide analysis and purification, but the associated costs can be prohibitive for large-scale operations [18].

Product degradation during extraction and purification processes represents another significant challenge. Many plant secondary metabolites, including TripChlorolide, are sensitive to environmental factors including temperature, pH, and light exposure. Development of stabilization strategies and optimization of extraction conditions are critical for maintaining product quality and yield.

Economic and Regulatory Considerations

The economic viability of large-scale TripChlorolide production depends on achieving acceptable production costs while meeting stringent quality standards. Current production methods result in relatively high costs per unit of product, limiting commercial applications to high-value pharmaceutical applications [18] [20]. The implementation of good manufacturing practices throughout the production process adds additional costs but is essential for regulatory compliance.

Regulatory approval processes for plant-derived pharmaceuticals require extensive documentation of production methods, quality control procedures, and safety assessments. The complexity of these requirements can significantly extend development timelines and increase costs, particularly for novel production platforms such as plant cell cultures.

XLogP3

0.5

Wikipedia

Tripchlorolide

Dates

Last modified: 04-14-2024

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